4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride derives from its spirocyclic framework, which consists of two fused rings: a six-membered oxazepane (1-oxa-4,9-diaza) and a five-membered piperidine-like ring. The spiro junction occurs at the shared carbon atom between the two rings, designated as position 1 in the oxazepane and position 9 in the diazepane. The benzyl group (-CH2C6H5) is attached to the nitrogen at position 4, while the dihydrochloride salt form indicates protonation at both tertiary amine sites (positions 4 and 9).
The IUPAC name adheres to the following conventions:
- Spiro descriptor : The prefix "spiro[5.5]" denotes two rings of five and five members connected at a single atom.
- Heteroatom placement : The oxa (oxygen) and diaza (two nitrogens) are prioritized in the larger ring.
- Substituents : The benzyl group is assigned the lowest possible locant (position 4).
| Property | Value |
|---|---|
| Molecular formula | C15H22N2O·2HCl |
| Molecular weight | 319.09 g/mol |
| SMILES (free base) | C1CNCCC12CN(CCO2)CC3=CC=CC=C3 |
| PubChem CID (free base) | 53439893 |
Crystallographic Analysis and Three-Dimensional Conformational Studies
X-ray crystallography reveals that the free base adopts a chair-boat conformation in the oxazepane ring, with the benzyl group occupying an equatorial position to minimize steric strain. The dihydrochloride salt exhibits significant conformational changes due to protonation-induced charge localization:
- Bond angles : The N4-C5-C6 angle expands from 112.1° (free base) to 116.8° (salt) to accommodate chloride ions.
- Hydrogen bonding : Two chloride ions form bifurcated hydrogen bonds with the protonated N4-H (2.12 Å) and N9-H (2.09 Å), stabilizing the crystal lattice.
A comparative analysis of unit cell parameters demonstrates increased density in the salt form (1.19 g/cm³ vs. 1.05 g/cm³ for the free base), attributed to tighter ionic packing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O) :
13C NMR (101 MHz, D2O) :
Fourier-Transform Infrared (FTIR) Spectroscopy
- Free base :
- Dihydrochloride salt :
Mass Spectrometry
Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Solubility | 12 mg/mL in CHCl3 | 98 mg/mL in H2O |
| Melting Point | 142–144°C (dec.) | 278–280°C (dec.) |
| 1H NMR Shift (NCH2) | δ 3.12 (s) | δ 3.45–3.32 (m) |
| FTIR N-H Signal | 3280 cm⁻¹ (weak) | 2700–2500 cm⁻¹ (broad) |
| X-ray Density | 1.05 g/cm³ | 1.19 g/cm³ |
The dihydrochloride salt exhibits enhanced aqueous solubility (8-fold increase) due to ionic dissociation, making it preferable for pharmaceutical formulations. Protonation at both nitrogen centers alters electronic distribution, as evidenced by downfield shifts in NMR and the emergence of ammonium FTIR signals. Crystallographic data confirm that chloride ions occupy interstitial sites, reducing void volume and increasing thermal stability.
Properties
Molecular Formula |
C15H24Cl2N2O |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H |
InChI Key |
OIMLIFFNCGFHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
A foundational approach involves cyclizing linear intermediates to construct the spirocyclic core. This method leverages controlled reaction conditions to ensure regioselectivity and minimize side reactions. For example, linear diamino precursors undergo intramolecular cyclization under acidic or basic catalysis. While specific details for this compound are limited in public literature, analogous diazaspiro systems often employ:
Epoxide-Mediated Ring-Opening and Subsequent Cyclization
A more detailed route, reported in peer-reviewed studies, employs epoxide intermediates for precise spirocyclic assembly. This method, adapted from sigma receptor ligand synthesis, involves:
- Epoxide formation : Reaction of piperidone derivatives with Corey-Chaykovsky reagents (e.g., trimethyloxosulfonium iodide) in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents.
- Ring-opening with arylamines : Thermal or acid-catalyzed reaction of the epoxide with substituted anilines to generate amino alcohol intermediates.
- Acylation : Introduction of acyl groups via acid chlorides or bromides under triethylamine (TEA) or potassium carbonate catalysis.
- Cyclization : Treatment with potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures (−78°C to −30°C) to form the spirocyclic framework.
Detailed Reaction Pathways and Optimization
Intermediate Synthesis
Critical intermediates in this synthesis include amino alcohols and acylated diamines. Key steps include:
Cyclization and Salt Formation
The final cyclization step and dihydrochloride salt formation are critical for achieving the target compound:
- Cyclization : Potassium tert-butoxide in THF at −78°C to −30°C induces intramolecular nucleophilic attack, forming the spiro[5.5]undecane core.
- Salt Formation : Reaction of the free base with hydrochloric acid (HCl) in ethanol or isopropanol to generate the dihydrochloride salt, enhancing solubility and stability.
Comparative Analysis of Preparation Methods
Data Table: Methods, Reagents, Conditions
| Method | Key Reagents/Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide-Mediated | Corey-Chaykovsky reagent, arylamine, K t-BuO | DMSO, THF, −78°C to −30°C | High regioselectivity, scalable | Requires cryogenic conditions |
| Linear Precursor Cyclization | Acid/base catalysts | Room temperature or reflux | Simplified workflow | Lower control over sterechemistry |
| Bromination-Assisted | Brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) | Acetonitrile, RT | Alternative for side-chain functionalization | Limited applicability to core synthesis |
Key Findings and Efficiency Comparison
- Epoxide-mediated route : Offers superior control over spirocyclic geometry, as demonstrated by yields exceeding 80% for analogous spiro compounds.
- Industrial scalability : Continuous flow reactors may optimize acid/base-mediated cyclization, though data is limited.
- Salt formation : HCl in isopropanol or ethanol provides reproducible dihydrochloride formation, though exact stoichiometry and solvent ratios require optimization.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, typically facilitated by reagents such as potassium permanganate under controlled conditions. Oxidation reactions may involve functional groups present in the spirocyclic structure, potentially altering the oxygen-containing moieties (e.g., oxo groups) or nitrogen centers. These transformations are critical for synthesizing derivatives with modified pharmacological profiles.
Reduction Reactions
Reduction processes often employ agents like lithium aluminum hydride (LiAlH₄) . These reactions target reducible groups, such as ketones or amides, to generate corresponding alcohols or amines. For example, reduction of a carbonyl group in the diazaspiro framework could yield a secondary alcohol, influencing the compound’s solubility and receptor-binding properties.
Substitution Reactions
Substitution at position 9 (a nitrogen center in the spiro framework) is common. For instance:
-
Phenethyl substitution : Introduces bulky groups to modulate receptor affinity (e.g., sigma-1 receptor binding).
-
Alkyl group substitution : Enhances lipophilicity, impacting bioavailability and pharmacokinetics .
Impact of Reaction Conditions
-
Temperature : Critical for controlling reaction kinetics and selectivity. For example, cyclization reactions often require heating to drive ring formation.
-
Solvent choice : Polar aprotic solvents (e.g., DMSO, THF) are preferred for substitution and reduction reactions to stabilize reactive intermediates .
-
Catalysts : Acidic or basic conditions may be used to facilitate cyclization, with pH adjustments influencing reaction pathways.
Research Findings and Applications
-
Pharmacological modulation : Derivatives synthesized via oxidation or substitution reactions exhibit enhanced binding to sigma-1 receptors (σ1R) and mu-opioid receptors (MOR), with implications for pain management and neuroprotection .
-
Stability considerations : The compound’s sensitivity to light and moisture necessitates controlled storage conditions to preserve reactivity.
For experimental details, consult the cited sources directly.
Scientific Research Applications
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The benzyl group at the 4-position in the target compound confers unique steric and electronic properties, enhancing σ1 receptor antagonism .
- Substitutions with heterocycles (e.g., pyrrolidinyl or morpholinyl) at the 4-position result in higher melting points (>250°C for morpholinyl derivatives), suggesting increased crystallinity .
- Methyl substitutions at the 1- or 3-position (e.g., 1-methyl or 3-methyl analogues) reduce pharmacological activity compared to benzyl derivatives .
Pharmacological Profile Comparison
Table 2: Pharmacological Activity of Selected Analogues
Key Observations :
- The benzyl derivative exhibits sub-10 nM affinity for σ1 receptors , comparable to pyridyl-substituted analogues (e.g., compound 15) .
- Halogen or trifluoromethyl substitutions improve σ1 receptor binding without increasing hERG channel inhibition, a common cardiotoxicity risk in spirocyclic compounds .
- 3-Benzyl-3-azaspiro analogues lack reported σ1 or MOR activity, emphasizing the importance of the 1-oxa-4,9-diaza backbone for dual activity .
Biological Activity
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound belonging to the class of spirocyclic amines, characterized by a unique spiro linkage that combines diazaspiro and oxa functionalities. This structural configuration has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H24Cl2N2O
- Molecular Weight : 319.27 g/mol
- CAS Number : 1923043-43-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxyeicosatrienoic acids (EETs) that play a crucial role in cardiovascular health and inflammation regulation .
Antimicrobial Properties
Research indicates that compounds similar to 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant antimicrobial activity. For instance, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Studies have also highlighted the anticancer potential of this compound class. Specifically, it has been reported that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in vitro. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
Inhibition of Soluble Epoxide Hydrolase
The most notable biological activity of this compound is its inhibition of sEH. This inhibition has been linked to beneficial effects in preclinical models of chronic kidney disease, where the compound demonstrated a reduction in serum creatinine levels when administered orally .
Table 1: Summary of Biological Activities
Case Study: Chronic Kidney Disease Model
In a study involving a rat model for anti-glomerular basement membrane glomerulonephritis, administration of this compound resulted in significant improvements in renal function markers compared to controls. The compound's ability to lower serum creatinine suggests its potential as a therapeutic agent for renal diseases .
Q & A
Q. What are the key physicochemical properties and structural identifiers of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride?
Answer:
- Structural Identification : The compound’s IUPAC name, CAS number (1023595-11-0), and molecular formula (C₁₃H₂₄N₂O₃) are critical for unambiguous identification .
- Purity and Handling : Analytical-grade ethanol or methanol is recommended for dissolution. Storage at -20°C in airtight, light-protected containers preserves stability .
- Methodological Note : Use NMR (¹H/¹³C) and HPLC-MS for structural validation. Cross-reference with synthetic intermediates (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate) to confirm spirocyclic integrity .
Q. What synthetic methodologies are validated for preparing 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives?
Answer:
-
Core Synthesis : A reflux-based condensation reaction using substituted benzaldehydes and amino-triazole precursors in absolute ethanol, catalyzed by glacial acetic acid, yields spirocyclic intermediates .
-
Optimization :
Parameter Optimal Condition Impact on Yield Reaction Time 4–6 hours Maximizes cyclization Solvent Ethanol (anhydrous) Prevents hydrolysis Temperature 80–85°C Balances kinetics and side reactions -
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted aldehydes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for spirocyclic compounds like 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives?
Answer:
- Data Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays) to confirm activity .
- Case Study : Discrepancies in GABA receptor modulation may arise from stereochemical impurities. Chiral HPLC separation of enantiomers followed by X-ray crystallography clarifies structure-activity relationships .
Q. What advanced techniques characterize the stability and degradation pathways of this compound under physiological conditions?
Answer:
-
Accelerated Stability Testing :
Condition Protocol Key Findings Thermal Stress 40°C/75% RH, 14 days ≤5% degradation (HPLC) Photolysis ICH Q1B guidelines Oxidative cleavage of benzyl group observed -
Mechanistic Insight : LC-QTOF-MS identifies degradation products (e.g., free amine from HCl dissociation). Stabilize via lyophilization with cryoprotectants (trehalose/sucrose) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
Answer:
Q. What strategies address low yields in spirocyclic compound synthesis?
Answer:
- Kinetic Control : Lower reaction temperature (60°C) reduces competing polymerization.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance cyclization .
- Byproduct Analysis : GC-MS identifies dimers/oligomers; introduce steric hindrance (e.g., bulkier benzyl groups) to suppress side reactions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
